molecular formula C4H6N4O B115732 4,6-Diamino-2-hydroxypyrimidine CAS No. 31458-45-4

4,6-Diamino-2-hydroxypyrimidine

Cat. No.: B115732
CAS No.: 31458-45-4
M. Wt: 126.12 g/mol
InChI Key: OKSVBJJXPDBPKN-UHFFFAOYSA-N
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Description

4,6-Diamino-2-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C4H6N4O. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, and a hydroxyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

4,6-Diamino-2-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as GTP cyclohydrolase I . This interaction is crucial for the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .

Cellular Effects

The effects of this compound on cells are profound. It has been found to suppress nitric oxide production in chicken macrophages . This suppression can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GTP cyclohydrolase I, inhibiting its activity . This inhibition prevents the synthesis of BH4, thereby suppressing the production of nitric oxide .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been reported that this compound consistently caused weight loss and reduced food intake in rats .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown to inhibit nitric oxide production in chicken macrophages .

Metabolic Pathways

This compound is involved in the metabolic pathway of pterin synthesis . It interacts with the enzyme GTP cyclohydrolase I, which is crucial for the synthesis of BH4 .

Transport and Distribution

Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is localized to the cytoplasm where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-hydroxypyrimidine typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidine oxides .

Scientific Research Applications

4,6-Diamino-2-hydroxypyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Diamino-6-hydroxypyrimidine
  • 4,6-Diamino-2-mercaptopyrimidine
  • 2,6-Diamino-4-pyrimidinol

Comparison: 4,6-Diamino-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antibacterial activity and a broader spectrum of applications .

Properties

IUPAC Name

4,6-diamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSVBJJXPDBPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289371
Record name 4,6-Diamino-2-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-45-4
Record name 4,6-Diamino-2-pyrimidinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diamino-2-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Diaminopyrimidin-2(1H)-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of 4,6-Diamino-2-hydroxypyrimidine in chemical synthesis?

A1: this compound serves as a crucial starting material in the synthesis of various purine derivatives, notably 3-methylisoguanine. [] This compound is significant because it represents the first successful synthesis of 3-methylisoguanine. The synthesis involves a series of reactions including methylation, nitrosation, reduction, and cyclization using this compound as the initial building block. []

Q2: Can you elaborate on the role of this compound in coordination chemistry?

A2: While the provided research papers primarily focus on the synthetic application of this compound, a separate study highlights its potential in coordination chemistry. The compound exhibits the ability to form mixed ligand complexes with bivalent metal ions. [] This property suggests its potential use as a ligand in various chemical reactions and catalytic processes involving metal ions. Further research in this area could unravel its full potential in coordination chemistry.

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